molecular formula C36H49Cl3N6O6S B10788757 Fasitibant chloride CAS No. 1157852-02-2

Fasitibant chloride

Cat. No.: B10788757
CAS No.: 1157852-02-2
M. Wt: 800.2 g/mol
InChI Key: ZNHJDJYKDVGQSH-JMAPEOGHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fasitibant chloride is a potent and specific nonpeptide antagonist of the bradykinin B2 receptor. It is known for its ability to reduce joint pain and mitigate joint edema, particularly in models of carrageenan-induced arthritis. This compound has been investigated for its potential therapeutic applications in inflammatory conditions, such as osteoarthritis and rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fasitibant chloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route is proprietary, but it generally involves the following steps:

  • Formation of the quinoline derivative.
  • Introduction of the sulfonamide group.
  • Coupling with the piperazine derivative.
  • Final purification and conversion to the chloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Fasitibant chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

    Hydrolysis Reactions: Breaking down the compound in the presence of water.

Common Reagents and Conditions:

    Substitution Reactions: Often carried out using halogenating agents or nucleophiles.

    Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis Reactions: Usually performed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can lead to the formation of its corresponding carboxylic acid and amine derivatives .

Scientific Research Applications

    Chemistry: Used as a tool to study bradykinin B2 receptor interactions and signaling pathways.

    Biology: Investigated for its effects on inflammatory mediators and cellular responses.

    Medicine: Explored as a therapeutic agent for inflammatory conditions such as osteoarthritis and rheumatoid arthritis.

Mechanism of Action

Fasitibant chloride exerts its effects by antagonizing the bradykinin B2 receptor. This receptor is involved in mediating inflammatory responses, including pain and edema. By blocking the receptor, this compound inhibits the action of bradykinin, thereby reducing inflammation and associated symptoms. The molecular targets and pathways involved include the inhibition of prostaglandin and cytokine release, as well as the reduction of neutrophil recruitment .

Comparison with Similar Compounds

Fasitibant chloride is unique in its high specificity and potency as a bradykinin B2 receptor antagonist. Similar compounds include:

  • FR173657
  • Anatibant
  • WIN64338
  • Bradyzide
  • CHEMBL442294
  • JSM10292

Compared to these compounds, this compound has shown superior efficacy in reducing joint pain and edema in preclinical models. Its unique chemical structure and high affinity for the bradykinin B2 receptor contribute to its distinct pharmacological profile .

Properties

CAS No.

1157852-02-2

Molecular Formula

C36H49Cl3N6O6S

Molecular Weight

800.2 g/mol

IUPAC Name

[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium;chloride

InChI

InChI=1S/C36H49Cl2N6O6S.ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;1H/q+1;/p-1/t29-;/m0./s1

InChI Key

ZNHJDJYKDVGQSH-JMAPEOGHSA-M

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C.[Cl-]

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.